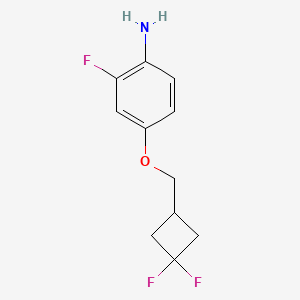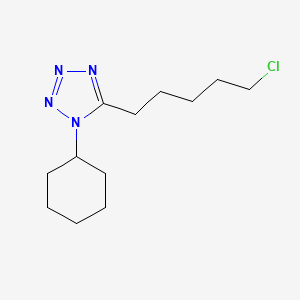
5-(5-Chloropentyl)-1-cyclohexyl-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Tetrazole, 5-(5-chloropentyl)-1-cyclohexyl- is a chemical compound that belongs to the tetrazole family Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a 5-chloropentyl group and a cyclohexyl group attached to the tetrazole ring
Vorbereitungsmethoden
The synthesis of 1H-Tetrazole, 5-(5-chloropentyl)-1-cyclohexyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloropentyl bromide and cyclohexylamine.
Formation of Intermediate: The 5-chloropentyl bromide reacts with sodium azide to form 5-chloropentyl azide.
Cyclization: The 5-chloropentyl azide undergoes cyclization in the presence of a suitable catalyst to form the tetrazole ring.
Final Product: The cyclohexylamine is then introduced to the reaction mixture to yield 1H-Tetrazole, 5-(5-chloropentyl)-1-cyclohexyl-.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1H-Tetrazole, 5-(5-chloropentyl)-1-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the tetrazole ring or the chloropentyl group.
Substitution: The chlorine atom in the 5-chloropentyl group can be substituted with other nucleophiles such as amines or thiols, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1H-Tetrazole, 5-(5-chloropentyl)-1-cyclohexyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1H-Tetrazole, 5-(5-chloropentyl)-1-cyclohexyl- involves its interaction with specific molecular targets and pathways. The tetrazole ring can participate in hydrogen bonding and coordination with metal ions, influencing its biological activity. The 5-chloropentyl group and cyclohexyl group contribute to the compound’s lipophilicity and ability to interact with lipid membranes, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
1H-Tetrazole, 5-(5-chloropentyl)-1-cyclohexyl- can be compared with other similar compounds such as:
1H-Tetrazole, 5-(5-chloropentyl)-: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
1H-Tetrazole, 5-(5-bromopentyl)-1-cyclohexyl-: The bromine atom can lead to different reactivity and substitution patterns compared to the chlorine atom.
1H-Tetrazole, 5-(5-chloropentyl)-1-phenyl-: The phenyl group introduces aromaticity, affecting the compound’s stability and interactions.
The uniqueness of 1H-Tetrazole, 5-(5-chloropentyl)-1-cyclohexyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
78760-14-2 |
|---|---|
Molekularformel |
C12H21ClN4 |
Molekulargewicht |
256.77 g/mol |
IUPAC-Name |
5-(5-chloropentyl)-1-cyclohexyltetrazole |
InChI |
InChI=1S/C12H21ClN4/c13-10-6-2-5-9-12-14-15-16-17(12)11-7-3-1-4-8-11/h11H,1-10H2 |
InChI-Schlüssel |
HDKNIPUVTFBGOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


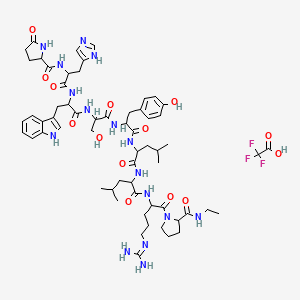

![1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)

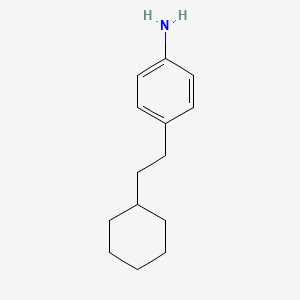
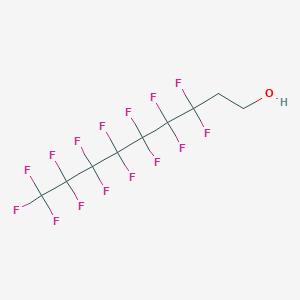
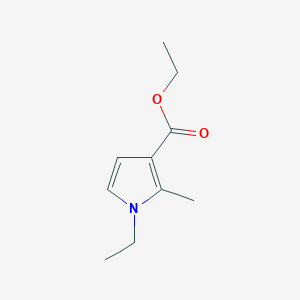

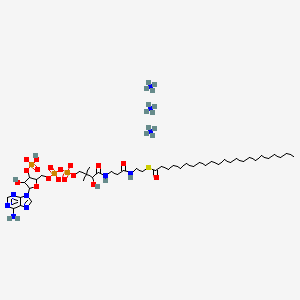
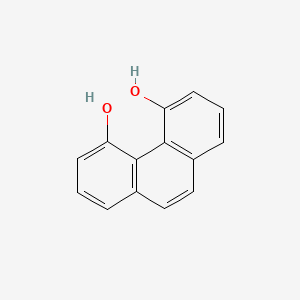
![2-[(3-Amino-5-fluorophenyl)formamido]acetamide](/img/structure/B12085178.png)
![Tributyl(2,2',3,3'-tetrahydro-[5,5'-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane](/img/structure/B12085184.png)

